2,2,5,5-Tetramethyl-1,2,5-oxadisilolane
Description
Significance of Organosilicon Heterocycles in Contemporary Chemical Science
Organosilicon heterocycles, cyclic compounds containing at least one silicon atom in the ring, are of considerable importance in modern chemical science. The incorporation of silicon into cyclic organic frameworks can significantly alter the parent molecule's physical, chemical, and biological properties. nih.gov This has led to their exploration in various fields, including medicinal chemistry, where they can enhance pharmacological profiles, and materials science, where they contribute to the development of novel polymers and electronic materials. acs.orglookchem.com The unique characteristics of the silicon atom, such as its larger atomic radius and different electronegativity compared to carbon, give rise to distinct bond angles, lengths, and reactivity in these heterocyclic systems. acs.org
Overview of Cyclic Siloxane Systems and Their Research Relevance
Cyclic siloxanes are a prominent class of organosilicon compounds characterized by alternating silicon and oxygen atoms in a ring structure. These compounds serve as fundamental building blocks for the synthesis of a wide array of silicone polymers. Their research relevance stems from their unique properties, including high thermal stability, chemical inertness, and low surface tension. While larger cyclic siloxanes have been extensively studied, smaller, more strained ring systems like oxadisilolanes offer unique opportunities for investigating fundamental bonding and reactivity principles in organosilicon chemistry.
Historical Context of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane Research
Structural Motifs and Fundamental Principles Governing Oxadisilolane Chemistry
Below is a table summarizing some of the key properties of this compound.
| Property | Value |
| Molecular Formula | C6H16OSi2 |
| Molecular Weight | 160.36 g/mol |
| Boiling Point | 124 °C |
| Density | 0.855 g/cm³ |
| Refractive Index | 1.417 |
Note: The data in this table is compiled from various chemical supplier databases and may have slight variations. cymitquimica.comechemi.com
Structure
3D Structure
Properties
IUPAC Name |
2,2,5,5-tetramethyl-1,2,5-oxadisilolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16OSi2/c1-8(2)5-6-9(3,4)7-8/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWXCSUSULCHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CC[Si](O1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16OSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26710-23-6 | |
| Details | Compound: 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-, homopolymer | |
| Record name | 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26710-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1064667 | |
| Record name | 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7418-20-4 | |
| Record name | 2,2,5,5-Tetramethyl-1-oxa-2,5-disilacyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7418-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007418204 | |
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| Record name | 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- | |
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| Record name | 2,2,5,5-tetramethyl-1-oxa-2,5-disilacyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Precursor Chemistry for 2,2,5,5 Tetramethyl 1,2,5 Oxadisilolane
Established Synthetic Pathways
The construction of the 1,2,5-oxadisilolane ring system is achieved through cyclization reactions of difunctional linear precursors. The choice of precursor and reaction conditions is critical in directing the reaction towards the desired five-membered ring structure and minimizing the formation of linear oligomers or larger cyclic species.
A plausible and widely utilized approach for the formation of siloxane bonds is through the hydrolysis of chlorosilanes. In the context of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane synthesis, a key precursor is 1,2-Bis(chlorodimethylsilyl)ethane. smolecule.comsigmaaldrich.com This bifunctional organosilane possesses two reactive Si-Cl bonds.
Cl(CH₃)₂Si-CH₂CH₂-Si(CH₃)₂Cl + H₂O → (CH₃)₂Si(O)CH₂CH₂Si(CH₃)₂ + 2 HCl
The success of this cyclization is highly dependent on reaction conditions that favor intramolecular condensation over intermolecular polymerization. High dilution is a common strategy to promote the formation of the cyclic monomer.
Table 1: Illustrative Effect of Precursor Concentration on Cyclization Yield
| Concentration of 1,2-Bis(chlorodimethylsilyl)ethane (mol/L) | Yield of this compound (%) | Yield of Polymeric Byproducts (%) |
| 0.5 | 45 | 55 |
| 0.1 | 75 | 25 |
| 0.01 | 90 | 10 |
Note: The data in this table is illustrative and based on general principles of cyclization reactions.
An alternative synthetic route involves the controlled oxidation of a corresponding bis-hydrosilane precursor, namely 1,2-bis(dimethylsilyl)ethane (B2672882). This approach leverages the reactivity of Si-H bonds towards oxidizing agents to form the desired Si-O-Si linkage.
The reaction can be conceptualized as the insertion of an oxygen atom into the silicon framework. Various oxidizing agents can be employed for this transformation. Research on the oxidation of related bis(silyl) complexes has shown that air oxidation can lead to the formation of bis(silanolate) complexes, which can then react with a bis(silane) to yield a cyclic siloxane. figshare.com This suggests that a carefully controlled oxidation of 1,2-bis(dimethylsilyl)ethane could catalytically or stoichiometrically produce this compound.
HSi(CH₃)₂-CH₂CH₂-Si(CH₃)₂H + [O] → (CH₃)₂Si(O)CH₂CH₂Si(CH₃)₂ + H₂
The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions. Mild oxidizing agents are generally preferred to achieve selective formation of the cyclic ether.
Table 2: Hypothetical Comparison of Oxidizing Agents for the Synthesis of this compound
| Oxidizing Agent | Reaction Temperature (°C) | Reaction Time (h) | Selectivity for Cyclic Product (%) |
| Air (catalyzed) | 25 | 24 | Moderate |
| Pyridine N-oxide | 80 | 6 | High |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 | 4 | Moderate to High |
Note: This table presents hypothetical data to illustrate the concept of controlled oxidation for this synthesis.
Optimization of Reaction Conditions and Purity Control in Synthesis
The successful synthesis of this compound with high yield and purity necessitates meticulous control over the reaction environment and parameters. The reactive nature of the organosilane precursors makes them susceptible to side reactions if not handled under optimal conditions.
Organosilicon compounds, particularly those containing Si-Cl or Si-H bonds, are often sensitive to atmospheric moisture and oxygen. smolecule.com Chlorosilanes readily react with water, leading to uncontrolled hydrolysis and polymerization. smolecule.com Similarly, hydrosilanes can undergo oxidation in the presence of air.
Therefore, conducting the synthesis under an inert atmosphere, such as nitrogen or argon, is critical to prevent unwanted side reactions. Furthermore, the use of anhydrous solvents and reagents is paramount. Even trace amounts of water can initiate side reactions, leading to the formation of linear siloxane oligomers and reducing the yield of the desired cyclic product. mdpi.com
The precise control of the stoichiometric ratio of reactants is fundamental to maximizing the yield of this compound. In the dehydrohalogenation pathway, the molar ratio of water to the 1,2-Bis(chlorodimethylsilyl)ethane precursor is a critical parameter. An excess of water can promote intermolecular condensation, leading to higher molecular weight polymers. Conversely, a substoichiometric amount of water will result in incomplete conversion of the starting material.
For the controlled oxidation of 1,2-bis(dimethylsilyl)ethane, the stoichiometry of the oxidizing agent must be carefully managed to ensure the formation of the single oxygen bridge without further oxidation of the molecule.
Monitoring the reaction progress, for instance by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, allows for the determination of the optimal reaction duration to maximize the yield of the target compound and prevent potential product degradation or rearrangement over extended periods.
Novel Synthetic Routes and Catalyst Development
Recent advancements in catalysis have opened new avenues for the construction of complex molecular architectures from simple precursors. For organosilicon compounds like this compound, the development of novel catalytic systems is crucial for devising efficient and selective synthetic routes. This section delves into two promising areas: gold-catalyzed reactions and the broader application of nanoparticles in heterocyclic synthesis.
Gold-Catalyzed Dehydrogenative Cycloaddition Approaches
Gold catalysis has emerged as a powerful tool in organic synthesis, renowned for its ability to activate unsaturated carbon-carbon bonds under mild conditions. nih.gov While a direct gold-catalyzed dehydrogenative cycloaddition for the synthesis of this compound has not been explicitly documented, existing research on gold-catalyzed reactions of organosilanes provides a foundation for proposing such a pathway.
Gold catalysts, typically cationic gold(I) complexes, are potent carbophilic π-Lewis acids that can activate alkynes and allenes toward nucleophilic attack. nih.gov Studies have demonstrated successful gold-catalyzed cyclizations of organosilane precursors. For instance, the cyclization of (ortho-alkynylphenylthio)silanes to form 3-silylbenzo[b]thiophenes proceeds via intramolecular capture of a vinyl-gold intermediate by the silicon electrophile. acs.orgresearchgate.net This establishes the principle of gold facilitating ring closure involving a silicon atom.
Another relevant example is the gold-catalyzed intramolecular allylation of silyl (B83357) alkynes, which, in the presence of an alcohol, leads to the formation of an alkoxy vinyl silane. nih.govnih.gov This reaction is significant as it involves the tandem formation of C-C, C-H, and crucially, Si-O bonds in a single operation, showcasing gold's utility in constructing the core bonds of an oxadisilolane ring. nih.gov
A hypothetical gold-catalyzed dehydrogenative cycloaddition for this compound could be envisioned starting from a precursor like 1,2-bis(dimethylsilyl)ethane. The gold catalyst could activate the Si-H bonds, a process observed on gold surfaces which can facilitate dehydrogenative Si-Si bond formation. nih.gov In the presence of an oxygen source, this activation could potentially lead to a cyclization event, forming the Si-O-Si linkage and the five-membered ring with concomitant release of hydrogen gas. This proposed route remains speculative but is guided by the established reactivity patterns of gold catalysts with both unsaturated systems and organosilanes.
The table below summarizes key findings from relevant gold-catalyzed reactions involving organosilicon compounds, which underpin the potential for developing new synthetic routes.
| Precursor Type | Gold Catalyst | Product Type | Key Transformation | Reference(s) |
| Alkynyl allyl silanes | Ph₃PAuCl/AgSbF₆ | Alkoxy vinyl silanes | Tandem intramolecular allyl transfer and alcoholysis to form Si-O bond | nih.govnih.gov |
| (ortho-Alkynylphenylthio)silanes | AuCl | 3-Silylbenzo[b]thiophenes | Intramolecular cyclization via capture of a vinyl-gold intermediate by a silicon electrophile | acs.orgresearchgate.net |
| Dihydrosilanes | Nanoporous Gold (NPG) | Silyl ethers | Homolytic Si-H bond activation and selective alcoholysis | rsc.org |
| Organosilanes | Gold Nanoparticles | Silanols | Oxidation using water as the oxidant | rsc.org |
Role of Nanoparticles in Heterocyclic Synthesis (General Context)
Nanoparticle catalysis represents a significant advancement in chemical synthesis, bridging the gap between homogeneous and heterogeneous catalysis. nih.gov Nanomaterials are increasingly employed in the synthesis of heterocyclic compounds due to their unique properties, such as high surface-area-to-volume ratio, enhanced catalytic activity, and potential for recyclability. nih.gov
The advantages of using nanoparticles as catalysts include:
High Activity: The large surface area provides a high density of active sites, often leading to faster reaction rates.
Selectivity: The size, shape, and surface chemistry of nanoparticles can be tuned to control the selectivity of a reaction.
Recyclability: As heterogeneous catalysts, nanoparticles can often be recovered from the reaction mixture by filtration or magnetic separation (in the case of magnetic nanoparticles) and reused, which improves the cost-effectiveness and sustainability of the process. prnewswire.com
Mild Reaction Conditions: Nanocatalyzed reactions can frequently be conducted at lower temperatures and pressures.
In the context of synthesizing silicon-containing heterocycles, nanoparticles offer a promising platform. Silica (B1680970) nanoparticles (SiO₂) themselves are widely used as stable and porous supports for various catalytically active metal particles. researchgate.net Furthermore, gold nanoparticles have proven effective in catalyzing the oxidation of organosilanes to silanols using water as a benign oxidant, highlighting their potential for facilitating Si-O bond formation. rsc.org While the direct synthesis of this compound using a nanoparticle-catalyzed route is yet to be reported, the general principles and successful applications of nanocatalysts in both heterocyclic synthesis and organosilicon chemistry suggest that this is a fertile area for future research.
Reactivity Profiles and Mechanistic Investigations of 2,2,5,5 Tetramethyl 1,2,5 Oxadisilolane
Stability and Cleavage Mechanisms of the Siloxane Ring System
The stability of the 1,2,5-oxadisilolane ring is highly dependent on the chemical environment, particularly the pH. While relatively stable under neutral conditions, it readily undergoes cleavage in the presence of acids or bases.
Hydrolytic Stability under Neutral Conditions
Under neutral aqueous conditions, the hydrolysis of 2,2,5,5-tetramethyl-1,2,5-oxadisilolane is generally slow. nih.govresearchgate.netscientificspectator.com The Si-O bond in siloxanes possesses a significant degree of ionic character due to the difference in electronegativity between silicon and oxygen, making it susceptible to nucleophilic attack by water. However, in the absence of a catalyst, the nucleophilicity of water is relatively low, and the reaction proceeds at a negligible rate at ambient temperature. The degradation rate constant for polydimethylsiloxane (B3030410) (PDMS) in demineralized water at 24°C has been estimated to be very low, at 0.002 mgSi L⁻¹ day⁻¹. nih.govscientificspectator.com This suggests a high kinetic barrier to the cleavage of the siloxane bond by water alone. The stability in sealed containers in a cool place is generally considered good.
The mechanism of neutral hydrolysis is thought to proceed via a general SN2-type pathway where a water molecule attacks one of the silicon atoms, leading to the formation of a pentacoordinate silicon intermediate. This is followed by the departure of the other portion of the ring as a silanol (B1196071), which is subsequently protonated. This process ultimately results in the formation of the ring-opened product, 1,2-bis(dimethylsilyl)ethane-1,2-diol.
| Condition | Reactant | Product | Rate Constant |
|---|---|---|---|
| Neutral (pH ~6-7) | This compound + H₂O | 1,2-bis(dimethylsilyl)ethane-1,2-diol | Very Slow |
Acid- and Base-Catalyzed Ring Opening
The siloxane ring of this compound is readily cleaved under both acidic and basic conditions. pressbooks.publibretexts.orgyoutube.comyoutube.commasterorganicchemistry.com These catalyzed reactions proceed through distinct mechanisms and often at significantly faster rates than neutral hydrolysis.
Acid-Catalyzed Ring Opening:
In the presence of an acid, the oxygen atom of the siloxane bond is protonated, which significantly increases the electrophilicity of the adjacent silicon atoms. khanacademy.orgmasterorganicchemistry.com This protonation makes the siloxane a much better leaving group. A weak nucleophile, such as water or an alcohol, can then attack one of the silicon centers. pressbooks.publibretexts.org The reaction is analogous to the acid-catalyzed ring-opening of epoxides. khanacademy.orgmasterorganicchemistry.com The attack of the nucleophile proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.orgkhanacademy.org There is significant carbocation-like character on the silicon atom in the transition state, which favors the attack of the nucleophile at the more sterically hindered silicon atom if the substituents were different. In the case of the symmetrically substituted this compound, attack can occur at either silicon atom with equal probability. This is followed by deprotonation to yield the final ring-opened product. The rate of acid-catalyzed hydrolysis is significantly higher than that under neutral conditions, with a degradation rate constant for PDMS in an acidic solution (pH 2) at 24°C estimated at 0.07 mgSi L⁻¹ day⁻¹. nih.govscientificspectator.com
| Catalyst | Nucleophile | Intermediate | Product |
|---|---|---|---|
| H⁺ | H₂O | Protonated Siloxane Ring | 1,2-bis(dimethylsilyl)ethane-1,2-diol |
Base-Catalyzed Ring Opening:
Under basic conditions, a strong nucleophile, such as a hydroxide (B78521) ion (OH⁻), directly attacks one of the silicon atoms in an SN2-type reaction. pressbooks.pubmasterorganicchemistry.com Unlike the acid-catalyzed mechanism, there is no prior protonation of the siloxane oxygen. The inherent strain of the five-membered ring contributes to the driving force for this reaction, making the siloxane oxygen a viable leaving group. pressbooks.pub The nucleophilic attack occurs at the silicon center, leading to a pentacoordinate silicon transition state. The ring then opens to form a silanolate anion, which is subsequently protonated by the solvent (e.g., water) to give the final diol product. In base-catalyzed ring openings of sterically hindered substrates, the nucleophile typically attacks the less sterically hindered carbon. In the case of this compound, both silicon atoms are equally substituted. The degradation rate of PDMS is highest in alkaline conditions, with a rate constant of 0.28 mgSi L⁻¹ day⁻¹ in a NaOH solution (pH 12) at 24°C. nih.govscientificspectator.com
| Catalyst | Nucleophile | Intermediate | Product |
|---|---|---|---|
| OH⁻ | OH⁻ | Pentacoordinate Silicon | 1,2-bis(dimethylsilyl)ethane-1,2-diol |
Transformations Involving Silicon Centers
The silicon atoms in this compound are key sites for various chemical transformations, including oxidation, reduction, and nucleophilic substitution.
Oxidation Reactions to Silanol Derivatives
The oxidation of the Si-C bonds in this compound can lead to the formation of silanol derivatives. While direct oxidation of the ring's silicon atoms to silanols without ring cleavage is not a common transformation, the analogous oxidation of hydrosilanes to silanols is a well-established process and provides insight into the potential reactivity. nih.govresearchgate.netacs.orgorganic-chemistry.orgresearchgate.net Various oxidizing agents can be employed for this purpose, including hydrogen peroxide, peroxy acids, and molecular oxygen in the presence of a suitable catalyst. researchgate.netacs.orgresearchgate.net These reactions often proceed through the insertion of an oxygen atom into the Si-H bond. In the context of this compound, oxidative cleavage of the Si-C bonds of the methyl groups could potentially occur under harsh conditions, leading to more complex silanol structures, though ring-opening reactions are generally more favorable. A more relevant transformation is the oxidative cleavage of the siloxane ring itself, which can be considered a form of oxidation at the silicon center, leading to the formation of 1,2-bis(dimethylsilyl)ethane-1,2-diol.
| Oxidizing Agent | Substrate | Product |
|---|---|---|
| H₂O₂ / Catalyst | Hydrosilane (analogue) | Silanol |
| Peroxy Acid | Hydrosilane (analogue) | Silanol |
Reduction Reactions to Silane Derivatives
The Si-O bond in the siloxane ring can be cleaved via reduction to yield a disilane (B73854) derivative. A common and effective reagent for such reductions is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ onto one of the silicon atoms. This leads to the cleavage of the Si-O bond and the formation of a silyl (B83357) hydride and a silyloxyaluminate intermediate. Subsequent workup with an acid source protonates the silyloxyaluminate to yield a silanol, which can be further reduced to a silane. In the case of this compound, the complete reduction of the siloxane bond would result in the formation of 1,1,2,2-tetramethyldisilane.
| Reducing Agent | Substrate | Product |
|---|---|---|
| LiAlH₄ | This compound | 1,1,2,2-tetramethyldisilane |
Nucleophilic Substitution at Silicon Atoms
The silicon atoms in this compound are electrophilic and can undergo nucleophilic substitution. This reactivity is central to the ring-opening polymerization of cyclic siloxanes. gelest.com Strong nucleophiles, such as organolithium reagents (R-Li) or Grignard reagents (R-MgX), can attack one of the silicon atoms, leading to the cleavage of a Si-O bond. This reaction proceeds via an SN2-type mechanism at the silicon center. The initial attack of the nucleophile results in a ring-opened intermediate with a terminal silanolate and a new Si-R bond. This intermediate can then be quenched with a proton source to yield a linear siloxane with a functional group derived from the nucleophile. For example, reaction with methyllithium (B1224462) followed by an aqueous workup would yield 1-(dimethyl(methyl)silyl)-2-(dimethylsilyl)ethanol.
| Nucleophile | Reagent | Product (after workup) |
|---|---|---|
| Alkyl anion | R-Li | 1-(dimethyl(alkyl)silyl)-2-(dimethylsilyl)ethanol |
| Alkyl anion | R-MgX | 1-(dimethyl(alkyl)silyl)-2-(dimethylsilyl)ethanol |
Stereochemical and Regiochemical Control in Reactions
The stereochemical and regiochemical outcomes of reactions involving this compound are significantly governed by the presence of the silicon atoms within the heterocyclic ring. These silicon atoms exert powerful electronic effects that can direct the approach of reagents and stabilize intermediates, thereby controlling the selectivity of chemical transformations.
The influence of silicon on reaction selectivity is primarily understood through the concepts of the β-silicon effect and the α-silicon effect. These effects are electronic in nature and arise from the interaction of the carbon-silicon (C-Si) bond with developing charges in reaction intermediates.
The β-silicon effect , also known as silicon hyperconjugation, is the stabilizing interaction of a silicon atom located at the β-position (two bonds away) to a developing positive charge, such as in a carbocation. chemeurope.com This stabilization occurs through the overlap of the high-energy filled σ orbital of the C-Si bond with the empty p-orbital of the carbocation. chemeurope.comsoci.org For this effect to be maximal, an anti-periplanar arrangement between the C-Si bond and the leaving group is typically required. wikipedia.org In the context of this compound, any reaction that proceeds through a carbocation intermediate at a carbon atom adjacent to the ring will be profoundly influenced by this effect. This stabilization can accelerate reaction rates and dictate the regioselectivity of electrophilic attack.
Conversely, the α-silicon effect describes the influence of a silicon atom directly attached (α-position) to a reaction center. The effect can be multifaceted. While silicon is less electronegative than carbon, leading to a polarization of the C-Si bond with a partial negative charge on the carbon, the silicon atom can destabilize an adjacent carbocation. chemeurope.comwikipedia.org However, it can stabilize an adjacent carbanion. This stabilization is attributed to the ability of the silicon to accept electron density into its empty σ* antibonding orbitals. wikipedia.org The α-effect can therefore direct the regioselectivity of reactions involving nucleophilic attack or deprotonation at the α-carbon.
The interplay of these effects in this compound can be illustrated by considering hypothetical reactions at the carbon atoms of substituents attached to the silicon atoms.
| Reaction Type | Position of Attack | Dominant Silicon Effect | Predicted Outcome |
| Electrophilic addition to an adjacent vinyl group | β-carbon to silicon | β-Silicon Effect | Enhanced rate and regioselective formation of the β-carbocation stabilized by the silicon. |
| Nucleophilic substitution with a leaving group at the α-carbon | α-carbon to silicon | α-Silicon Effect | Potential rate retardation if the mechanism has carbocation character (SN1). |
| Deprotonation of a C-H bond at the α-carbon | α-carbon to silicon | α-Silicon Effect | Increased acidity of the α-proton and stabilization of the resulting carbanion. |
These electronic effects are fundamental in predicting and controlling the stereochemical and regiochemical outcomes of reactions involving this compound, providing a powerful tool for synthetic chemists.
Mechanistic Elucidation of Catalyzed Reactions
Catalyzed reactions involving this compound are of significant interest for the synthesis of silicon-containing polymers and functionalized organosilicon compounds. The elucidation of the mechanisms of these reactions is crucial for optimizing reaction conditions and designing more efficient catalysts. While specific studies on this exact molecule are not prevalent, the mechanistic pathways can be inferred from studies on similar cyclic siloxanes. gelest.com
A key catalyzed reaction for cyclic siloxanes is ring-opening polymerization (ROP), which can be initiated by either anionic or cationic catalysts. The mechanism of these polymerizations involves the nucleophilic or electrophilic attack on a silicon atom of the oxadisilolane ring, leading to the cleavage of a silicon-oxygen (Si-O) bond.
In anionic ROP , a nucleophile (Nu-) attacks one of the silicon atoms, leading to the formation of a linear silanolate intermediate. This intermediate then propagates by attacking another molecule of the cyclic monomer, extending the polymer chain. The reactivity in anionic ROP is influenced by the ring strain of the cyclic monomer, with more strained rings polymerizing faster. gelest.com
Cationic ROP , on the other hand, is initiated by an electrophile or a Lewis acid that coordinates to the oxygen atom of the Si-O-Si linkage. This coordination polarizes the Si-O bond, making the silicon atom more susceptible to nucleophilic attack by another monomer molecule or by the counter-ion.
The table below outlines the proposed mechanistic steps for the catalyzed ring-opening polymerization of this compound.
| Catalysis Type | Initiation Step | Propagation Step | Termination Step |
| Anionic | Nucleophilic attack of an initiator (e.g., OH-, RLi) on a silicon atom, cleaving a Si-O bond to form a linear silanolate. | The active silanolate end of the growing polymer chain attacks a silicon atom of another monomer molecule. | Quenching of the active silanolate end with a proton source or other electrophile. |
| Cationic | Coordination of a Lewis acid or proton to the oxygen atom, followed by ring-opening to generate a silylium (B1239981) ion or an activated monomer. | Nucleophilic attack of the oxygen atom of a monomer on the electrophilic silicon end of the growing polymer chain. | Reaction with a nucleophile (e.g., water) or chain transfer to another monomer. |
The understanding of these mechanistic pathways is essential for controlling the molecular weight and structure of the resulting polysiloxanes. Further research, including kinetic studies and computational modeling, would be necessary to fully elucidate the specific mechanistic details for this compound.
Advanced Spectroscopic and Chromatographic Characterization in 2,2,5,5 Tetramethyl 1,2,5 Oxadisilolane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for the structural verification of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane. By probing the magnetic properties of ¹H, ¹³C, and ²⁹Si nuclei, this technique provides unambiguous evidence of the molecule's atomic connectivity and chemical environment.
Structural Elucidation via ¹H, ¹³C, and ²⁹Si NMR
The molecular symmetry of this compound is clearly reflected in its NMR spectra. The presence of two equivalent methylene (B1212753) (-CH₂-) groups and four equivalent methyl (-CH₃) groups simplifies the spectra, leading to a small number of distinct signals, which is a hallmark of its cyclic structure.
¹H NMR: The proton NMR spectrum is expected to show two singlets. One signal corresponds to the twelve protons of the four magnetically equivalent methyl groups attached to the silicon atoms. The second singlet arises from the four protons of the two equivalent methylene groups forming the ethane (B1197151) bridge.
¹³C NMR: Similarly, the proton-decoupled ¹³C NMR spectrum should display two distinct signals: one for the four equivalent methyl carbons and another for the two equivalent methylene carbons.
²⁹Si NMR: The ²⁹Si NMR spectrum provides direct insight into the silicon environment. A single resonance peak confirms the presence of two chemically equivalent silicon atoms within the strained five-membered ring. Research on analogous five-membered ring compounds reports a characteristic chemical shift for 2,2,5,5-tetramethyl-l-oxa-2,5-disilacyclopentane at 8.21 ppm. dtic.mil
| Nucleus | Structural Unit | Predicted Chemical Shift (δ) [ppm] | Observed/Reported Chemical Shift (δ) [ppm] | Predicted Multiplicity |
|---|---|---|---|---|
| ¹H | Si-CH₃ | ~0.1 - 0.3 | Data not available in cited sources | Singlet |
| ¹H | Si-CH₂- | ~0.5 - 0.8 | Data not available in cited sources | Singlet |
| ¹³C | Si-CH₃ | ~ -2.0 - 2.0 | Data not available in cited sources | - |
| ¹³C | Si-CH₂- | ~8.0 - 12.0 | Data not available in cited sources | - |
| ²⁹Si | (CH₃)₂Si-O-Si(CH₃)₂ | - | 8.21 dtic.mil | - |
Variable-Temperature NMR for Dynamic Effects
Five-membered rings are often not planar and can exhibit dynamic conformational behavior in solution, such as ring-puckering or pseudorotation. Variable-Temperature (VT) NMR is a powerful technique to study these dynamic effects. gelest.com By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as the broadening and eventual coalescence of peaks corresponding to atoms that exchange between different chemical environments.
For this compound, VT-NMR could be employed to study the energy barrier of its ring conformation interchange. At low temperatures, the exchange might be slow on the NMR timescale, potentially leading to separate signals for axial and equatorial methyl groups. As the temperature increases, the rate of conformational exchange would increase, causing these signals to broaden and merge into a single, time-averaged signal. From the coalescence temperature, the free energy of activation for this dynamic process can be calculated, providing valuable thermodynamic information about the molecule's flexibility. gelest.com
Vibrational Spectroscopy
Vibrational spectroscopy is essential for confirming the presence of key functional groups within a molecule by detecting their characteristic vibrational frequencies.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Validation
FTIR spectroscopy is a rapid and effective method for validating the structure of this compound. The IR spectrum is dominated by absorptions corresponding to the Si-O-Si, Si-C, and C-H bonds. A particularly diagnostic feature for this compound is the asymmetric stretching vibration of the Si-O-Si group. In strained small-ring cyclosiloxanes, this band appears at a characteristically lower frequency compared to linear or larger cyclic siloxanes. gelest.com For 2,2,5,5-tetramethyl-l-oxa-2,5-disilacyclopentane, this key absorption is reported at 920 cm⁻¹. dtic.milgelest.com
| Vibrational Mode | Functional Group | Expected/Reported Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H stretch (asymmetric) | -CH₃ | ~2960 | Medium |
| C-H stretch (symmetric) | -CH₂- | ~2900 | Medium |
| Si-CH₃ deformation (symmetric) | Si-CH₃ | ~1260 | Strong |
| Si-O-Si stretch (asymmetric) | Si-O-Si (in 5-membered ring) | 920 dtic.milgelest.com | Very Strong |
| Si-CH₃ rock | Si-CH₃ | ~800 - 840 | Strong |
Mass Spectrometry Techniques
Mass spectrometry techniques are vital for determining the molecular weight of a compound and for identifying and quantifying impurities, even at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Analysis
GC-MS is the premier analytical method for assessing the purity of volatile compounds like this compound. The gas chromatograph separates the target compound from any impurities present in the sample, and the mass spectrometer provides mass information for each separated component, enabling their identification. jeolusa.com
The synthesis of this compound typically involves the controlled hydrolysis of a precursor such as 1,2-bis(chlorodimethylsilyl)ethane. sigmaaldrich.com A GC-MS method would be developed to screen for potential impurities stemming from this process. The method would involve injecting a diluted sample onto a suitable capillary column (e.g., a non-polar stationary phase like DB-5ms) and using a temperature program to elute compounds based on their boiling points. The mass spectrometer would then generate mass spectra for all eluting peaks, which can be compared against spectral libraries for identification.
| Potential Impurity | Chemical Structure | Potential Origin |
|---|---|---|
| 1,2-Bis(chlorodimethylsilyl)ethane | Cl-Si(CH₃)₂-CH₂CH₂-Si(CH₃)₂-Cl | Unreacted starting material. |
| Linear Siloxane Oligomers | HO-[Si(CH₃)₂-CH₂CH₂-Si(CH₃)₂-O]ₙ-H | Incomplete cyclization or intermolecular condensation. |
| Octamethyl-1,6-dioxa-2,5,7,10-tetrasilacyclodecane | Cyclic Dimer | Intermolecular side reaction during synthesis. |
Electron Ionization (EI) Mass Spectrometry for Structural Confirmation
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of volatile compounds like this compound. In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable information for structural confirmation.
Key fragmentation processes for siloxanes include the cleavage of silicon-carbon bonds. A very common fragmentation is the loss of a methyl group (•CH₃), which would result in a prominent peak at m/z 145 ([M-15]⁺). This [M-15]⁺ ion is often the base peak or one of the most abundant ions in the spectra of methylsiloxanes. Further fragmentation of the ring structure can also occur. Characteristic ions for siloxanes, such as those at m/z 73 ([Si(CH₃)₃]⁺), are also commonly observed, arising from rearrangements and cleavage of the siloxane backbone. bme.hu
Table 1: Predicted EI-MS Fragmentation Data for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Interpretation |
| 160 | [C₆H₁₆OSi₂]⁺• | Molecular Ion (M⁺•) |
| 145 | [C₅H₁₃OSi₂]⁺ | Loss of a methyl group ([M-CH₃]⁺) |
| 73 | [C₃H₉Si]⁺ | Trimethylsilyl cation ([Si(CH₃)₃]⁺) from rearrangement |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and conformational details.
For this compound, a single-crystal X-ray diffraction experiment would confirm the cyclic structure and provide precise measurements of the Si-O and Si-C bond lengths within the five-membered ring. researchgate.net Although a specific crystal structure for this compound has not been reported in open crystallographic databases, analysis of similar five-membered organosilicon rings shows they often adopt a planar or near-planar conformation to minimize ring strain. proquest.com The data obtained from such an analysis are critical for understanding the molecule's steric and electronic properties.
The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The diffraction pattern of the X-rays is collected and mathematically analyzed to generate an electron density map, from which the atomic positions can be determined.
Table 4: Crystallographic Data Parameters (Hypothetical/Illustrative)
| Parameter | Description | Value |
| Chemical Formula | The elemental composition of the molecule. | C₆H₁₆OSi₂ |
| Molecular Weight | The mass of one mole of the substance. | 160.36 g/mol |
| Crystal System | The symmetry classification of the crystal lattice. | Not Reported |
| Space Group | The specific symmetry group of the crystal. | Not Reported |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = ? Å, b = ? Å, c = ? Å; α = ?°, β = ?°, γ = ?° |
| Volume (V) | The volume of the unit cell. | Not Reported |
| Calculated Density (ρ) | The theoretical density of the crystal. | Not Reported |
Computational Chemistry and Molecular Modeling Studies of 2,2,5,5 Tetramethyl 1,2,5 Oxadisilolane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules.
DFT calculations are instrumental in determining the geometric and electronic properties of molecules like 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. For this five-membered ring containing silicon, oxygen, and carbon atoms, key parameters would include the Si-O and Si-C bond lengths, as well as the Si-O-Si bond angle, which are crucial determinants of the ring's strain and stability.
The reactivity of the molecule can be explored through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack. mdpi.com
Interactive Table: Predicted Molecular Properties from DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -8.5 eV | Electron-donating capability |
| LUMO Energy | 1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 9.7 eV | Chemical stability and reactivity |
| Dipole Moment | 1.5 D | Polarity of the molecule |
Note: The values in the table are illustrative and represent typical data obtained from DFT calculations for similar organosilicon compounds.
To understand the behavior of this compound in solution, ab initio calculations can be coupled with solvent models. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net This method allows for the calculation of solvation energies and the study of how the solvent influences the molecule's geometry, electronic properties, and reactivity. nih.gov For instance, the conformational preferences and the energies of reaction transition states can be significantly altered by the presence of a solvent, and PCM can effectively model these effects. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamic nature.
MD simulations can be employed to explore the conformational landscape of this compound. researchgate.net For a cyclic molecule, this involves investigating ring pucker and the orientation of the methyl substituents. By simulating the molecule's motion over time, different stable and metastable conformations can be identified, and the energy barriers between them can be estimated. researchgate.net Analysis of the simulation trajectories can reveal the flexibility of the ring and the rotational freedom of the methyl groups, which are important for understanding its physical properties and interactions with other molecules. rsc.org
In the context of potential biological applications, MD simulations are crucial for assessing the stability of a complex formed between this compound and a target protein. biointerfaceresearch.com After an initial docking pose is obtained, an MD simulation of the protein-ligand complex solvated in water is performed. The stability of the complex is evaluated by monitoring metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. biotechrep.ir A stable RMSD trajectory suggests that the ligand remains bound in a consistent conformation within the protein's binding site. biotechrep.ir
Interactive Table: MD Simulation Stability Metrics
| Metric | Typical Value Range | Interpretation |
| Ligand RMSD | 1-3 Å | Stability of the ligand's binding pose |
| Protein RMSD | 1-3 Å | Overall stability of the protein structure |
| Hydrogen Bonds | 1-5 bonds | Specific interactions maintaining the complex |
Note: The values in this table are representative of what would be analyzed in an MD simulation of a protein-ligand complex and are not specific to this compound.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
For this compound, molecular docking could be used to screen for potential biological targets by predicting its binding mode within the active sites of various proteins. nih.gov Docking algorithms generate numerous possible binding poses and use a scoring function to rank them based on their predicted binding affinity. nih.gov The results of molecular docking can provide initial hypotheses about the biological activity of the compound and guide further experimental studies. researchgate.net
Binding affinity, often expressed as a binding free energy (ΔG), can be predicted using various computational methods, ranging from the scoring functions in docking programs to more rigorous but computationally expensive techniques like free energy perturbation (FEP) or thermodynamic integration (TI) based on MD simulations. nih.gov These predictions are valuable in the early stages of drug discovery for prioritizing compounds for synthesis and biological testing. mdpi.com
Interactive Table: Illustrative Molecular Docking Results
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |
| Protein Kinase A | -7.2 | 5.6 µM | LEU49, VAL57, ALA70 |
| Cyclooxygenase-2 | -6.8 | 10.2 µM | VAL116, LEU352, SER530 |
| HIV Protease | -7.5 | 3.8 µM | ILE50, ILE84, GLY48 |
Note: This table presents hypothetical molecular docking results for this compound to illustrate the type of data generated in such studies.
Advanced Computational Methodologies
Computational chemistry serves as a powerful tool in modern chemical research, providing insights into molecular structures, properties, and reactivity that can be difficult or impossible to obtain through experimental means alone. For a unique heterocyclic organosilicon compound like this compound, these methods can be particularly enlightening.
SeeSAR is a software tool designed for interactive drug design and binding affinity assessment. A key feature of SeeSAR is the HYDE scoring function, which visually estimates the binding affinity of a ligand to a protein's active site. researchgate.netbiosolveit.de The HYDE score is based on the physico-chemical properties of the interacting atoms, providing a visual representation of favorable (green) and unfavorable (red) contributions to the binding energy. researchgate.net
For this compound, a SeeSAR analysis would first require a three-dimensional model of the compound docked into the binding site of a specific protein target. The software would then calculate the HYDE score, which is a quantitative prediction of the binding affinity. This analysis would highlight which parts of the this compound molecule are contributing positively to the interaction, for instance, through hydrophobic interactions from the methyl groups or potential hydrogen bonding involving the oxygen atom. Conversely, it would also identify any steric clashes or unfavorable desolvation effects.
Illustrative Example of SeeSAR Analysis Data:
The following table is a hypothetical representation of data that could be generated from a SeeSAR analysis of this compound with a hypothetical protein target.
| Molecular Fragment | Contribution to Binding | HYDE Score Contribution (kJ/mol) | Interaction Type |
| Si(CH₃)₂ Group 1 | Favorable | -5.2 | Hydrophobic |
| Si(CH₃)₂ Group 2 | Favorable | -4.8 | Hydrophobic |
| Oxadisilolane Ring | Neutral | -0.5 | Van der Waals |
| Oxygen Atom | Unfavorable | +2.1 | Desolvation Penalty |
| Total Estimated Affinity | -8.4 kJ/mol |
This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
Theoretical and computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level. researchgate.net For a compound like this compound, which contains a siloxane (Si-O-Si) bond within a strained five-membered ring, theoretical studies could offer significant insights into its reactivity. acs.orgnih.gov
For instance, density functional theory (DFT) calculations could be employed to model the hydrolysis or acid-catalyzed ring-opening of the oxadisilolane ring. researchgate.net Such studies would involve calculating the geometries and energies of the reactants, transition states, and products along a proposed reaction coordinate. The calculated activation energy barriers would provide a quantitative measure of the reaction's feasibility under different conditions. acs.org These theoretical investigations can also shed light on the role of catalysts and the influence of the solvent on the reaction mechanism. researchgate.netacs.org
Illustrative Example of Theoretical Mechanistic Data:
Below is a hypothetical data table summarizing the results of a DFT study on the acid-catalyzed hydrolysis of this compound.
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| 1 | Reactant + H₃O⁺ | 0.0 | Si-O bond length: 1.65 Å |
| 2 | Protonated Intermediate | -10.2 | O-H⁺ bond length: 1.01 Å |
| 3 | Transition State | +15.5 | Partially broken Si-O bond: 2.10 Å |
| 4 | Ring-Opened Product | -5.8 | Si-OH and Si-OH₂⁺ groups formed |
This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
In silico screening involves the use of computational methods to predict the biological activity of a molecule. researchgate.net This approach can be used to identify potential protein targets for a given compound or to predict its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For this compound, various in silico techniques could be applied to predict its potential bioactivity.
One common method is molecular docking, where a 3D model of the compound is computationally placed into the binding sites of a large number of known protein structures. A scoring function is then used to estimate the binding affinity for each protein, thereby identifying potential biological targets.
Another approach is to use quantitative structure-activity relationship (QSAR) models. chemrxiv.org These are statistical models that correlate the chemical structures of a series of compounds with their known biological activities. If QSAR models for relevant biological endpoints are available, they could be used to predict the activity of this compound based on its calculated molecular descriptors. The increasing interest in the biological activity of organosilicon compounds suggests that such predictive models will become more prevalent. nih.govrsc.org
Illustrative Example of In Silico Bioactivity Prediction:
The following table provides a hypothetical summary of an in silico screening of this compound against a panel of protein targets.
| Protein Target | Predicted Binding Affinity (µM) | Prediction Method | Potential Biological Effect |
| Cyclooxygenase-2 (COX-2) | 50.2 | Molecular Docking | Anti-inflammatory |
| Carbonic Anhydrase II | > 100 | Molecular Docking | Unlikely to be an inhibitor |
| P450 Enzyme (CYP3A4) | 25.8 | QSAR Model | Potential for metabolic interaction |
| hERG Channel | > 100 | QSAR Model | Low risk of cardiotoxicity |
This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
Applications in Advanced Materials Science and Polymer Chemistry
Precursors for Siloxane Polymers and Organosilicon Materials
2,2,5,5-Tetramethyl-1,2,5-oxadisilolane is a key precursor for producing poly(carbosiloxane)s, a class of polymers that incorporate both siloxane and alkylene linkages in their backbone. These materials are of significant interest due to their unique combination of properties, which can be engineered for specific applications in advanced materials. nbinno.comacs.org
The strained five-membered ring of this compound makes it amenable to ring-opening polymerization (ROP), a process that converts cyclic monomers into linear or cyclic polymers. researchgate.netnih.gov Anionic ring-opening polymerization (AROP) is a well-studied method for this conversion. acs.orgresearchgate.net This process is typically initiated by nucleophilic reagents, such as lithium n-butyldiphenylsilanolate, in the presence of a solvent like tetrahydrofuran (B95107) (THF). researchgate.net The polymerization proceeds via the nucleophilic attack on a silicon atom, leading to the cleavage of a silicon-oxygen bond and the formation of a growing polymer chain. acs.org
Another method involves zwitterionic ring-opening polymerization using N-heterocyclic carbenes (NHCs) as catalysts. This approach can generate high molecular weight cyclic poly(carbosiloxane)s, with molecular weights reaching up to 940,000 Da. nih.gov The resulting polymers are predominantly cyclic, as confirmed by dilute solution viscosity studies and MALDI-TOF mass spectrometry. nih.gov
The polymerization of this compound has been the subject of detailed kinetic studies. In anionic polymerization, the rate can be conveniently monitored using NMR spectroscopy, as the chemical shifts of the monomer's protons differ from those in the resulting polymer. researchgate.net
Several factors influence the rate of polymerization and the properties of the final polymer. researchgate.net
Solvent Concentration : At constant monomer and initiator levels, increasing the concentration of tetrahydrofuran (THF) accelerates the rate of polymerization. researchgate.net
Initiator Concentration : The polymerization rate becomes constant when the initiator concentration is varied while monomer and THF concentrations are held steady. researchgate.net
Water Content : The presence of water has little effect on the polymerization rate but significantly impacts the molecular weight and its distribution. The ratio of initiator to water is a critical parameter; a large excess of either initiator or water can produce polymers with a narrow, monodispersed molecular weight distribution. A bimodal distribution is observed when their concentrations are nearly equal. researchgate.net
The apparent activation energy for the anionic polymerization of this monomer has been determined to be 12.7 kcal/mole. researchgate.net
| Variable Parameter | Effect on Polymerization Rate | Effect on Molecular Weight (MW) & Distribution |
|---|---|---|
| Increased THF Concentration | Increased Rate | Not specified |
| Varied Initiator Concentration | Rate becomes constant | Dependent on initiator-to-water ratio |
| Varied Water Concentration | Little effect | Dependent on initiator-to-water ratio |
Cross-Linking Agent in Polymer Systems
While this compound is not typically used as a direct cross-linking agent itself, the polymers derived from it are highly suitable for creating cross-linked networks. researchgate.net By using specific end-capping agents during ROP, polymers with reactive terminal groups, such as vinyl or hydride groups, can be synthesized. researchgate.net
For instance, vinyl-terminated polymers of this compound can be effectively cross-linked through platinum-catalyzed hydrosilylation. researchgate.net This process involves reacting the vinyl end groups with a hydrosilane cross-linker, such as tetramethylcyclotetrasiloxane, to form a stable, cross-linked elastomer network. researchgate.net The properties of these elastomers, such as their modulus, can be controlled by adjusting the molecular weight of the initial polymer. researchgate.net This approach positions the monomer as a critical building block for two-part curable elastomer formulations. researchgate.net
Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy in chemical biology and drug discovery that aims to create collections of structurally diverse small molecules from simple starting materials. cam.ac.uk The goal is to explore large areas of chemical space to identify novel compounds with interesting biological activities. cam.ac.uk This approach often employs branching reaction pathways and the use of densely functionalized molecules to generate skeletal diversity. cam.ac.uk The incorporation of different elements, such as silicon, is a recognized strategy for introducing novel chemical diversity into drug design. nih.govresearchgate.net
Reagent-based diversification is a core concept in DOS where a single substrate is treated with different reagents to produce a variety of molecular skeletons. cam.ac.uk While organosilicon compounds are explored for creating chemical diversity, and silicon-containing heterocycles are seen as valuable building blocks, specific documented applications of this compound as a key reagent in a branching pathway to generate skeletal diversity are not prominent in the literature. nih.govresearchgate.net The field of bioorganosilicon chemistry often focuses on creating silicon analogs of known drugs (a "carbon/silicon switch") or synthesizing entirely new classes of silicon-based compounds. nih.gov
The synthesis of functionalized molecules with high selectivity is crucial for building compound libraries for screening. nih.gov Organosilicon compounds, in general, are used in synthetic organic chemistry to achieve high selectivity. researchgate.net The unique chemical properties of silicon can alter the reactivity and pharmacological profiles of small molecules. researchgate.net However, the direct application of this compound for the selective synthesis of diverse, functionalized small organic molecules, outside of its primary role in polymerization, is not extensively detailed in published research. Current strategies in this area often focus on other classes of silicon heterocycles or the stereoselective synthesis of silyl-functionalized compounds through different pathways. nih.govresearchgate.net
Future Research Directions and Emerging Trends in 2,2,5,5 Tetramethyl 1,2,5 Oxadisilolane Studies
Development of Novel Catalytic Systems for Synthesis and Transformation
The synthesis and polymerization of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane are pivotal to its application. Current methods often involve anionic ring-opening polymerization (ROP) initiated by organolithium compounds like lithium n-butyldiphenylsilanolate. researchgate.net Additionally, Brønsted acid catalysts have been shown to be effective for the ROP of this monomer. researchgate.net Future research will likely focus on developing more efficient, selective, and environmentally benign catalytic systems.
Key areas of investigation include:
Organocatalysis: The use of metal-free organic catalysts, such as N-heterocyclic carbenes (NHCs) and strong organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), is a growing trend in polymer chemistry. researchgate.netrsc.org These catalysts can offer mild reaction conditions and avoid metal contamination in the final polymer, which is crucial for electronic and biomedical applications.
Heterometallic Catalysis: The synergistic effect of combining different metals in a single catalytic complex can lead to enhanced activity and selectivity in ROP. nih.gov Exploring heterometallic catalysts for the polymerization of this compound could lead to polymers with precisely controlled microstructures.
Multifunctional Catalysts: Catalysts that can perform multiple functions, such as initiation and control of chain growth, are of great interest for simplifying polymerization processes and achieving well-defined polymers. escholarship.org
The development of such novel catalytic systems will not only improve the synthesis of existing polymers but also enable the creation of new materials with tailored properties.
Exploration of Advanced Polymer Architectures and Composites
The linear polymers derived from this compound serve as a foundation for more complex macromolecular structures. Future research is directed towards creating advanced polymer architectures to further enhance material properties.
Emerging trends in this area include:
Block Copolymers: The synthesis of block copolymers, where blocks of polysiloxane derived from this compound are combined with other polymer segments, can lead to materials with a combination of properties, such as the flexibility and thermal stability of silicones and the mechanical strength of other polymers. rsc.org
Star and Bottlebrush Polymers: These highly branched architectures can significantly impact the rheological and mechanical properties of materials. nbi.dk For instance, heterotelechelic macromonomers of this compound have been used to create functional bottlebrush polymers. researchgate.net
Polymer Composites: Incorporating fillers, such as silica (B1680970) nanoparticles, into the polysiloxane matrix can significantly improve the mechanical properties of the resulting composite material. scienceopen.comgelest.com Future work will likely explore the use of other nanofillers to create composites with a wide range of enhanced functionalities.
These advanced architectures and composites will open up new possibilities for the application of this compound-based materials in high-performance applications.
Integration with Nanotechnology for Functional Materials
The integration of polymers derived from this compound with nanotechnology presents a promising avenue for the development of novel functional materials. The unique properties of polysiloxanes, such as their flexibility, thermal stability, and gas permeability, make them attractive for various nanotechnology applications.
Future research directions in this domain may include:
Nanocomposite Coatings: The development of nanocomposite coatings by embedding nanoparticles into a polysiloxane matrix can lead to surfaces with enhanced properties, such as improved scratch resistance, hydrophobicity, and anti-corrosion capabilities. scienceopen.comacs.org
Materials for Nanoelectronics: The thermal stability and dielectric properties of polysiloxanes make them suitable for use as insulating layers or encapsulants in nanoelectronic devices. nih.gov
Drug Delivery Systems: The biocompatibility of some polysiloxanes suggests their potential use in nanotechnology-based drug delivery systems, where nanoparticles are used to transport therapeutic agents to specific targets in the body. taylorandfrancis.com
The synergy between the properties of this compound-based polymers and the principles of nanotechnology is expected to yield a new generation of smart and functional materials.
Deeper Understanding of Structure-Reactivity Relationships through Combined Experimental and Computational Approaches
A fundamental understanding of the relationship between the molecular structure of this compound and its reactivity is crucial for optimizing its synthesis and polymerization, as well as for predicting the properties of the resulting polymers. A combined approach of experimental and computational methods will be key to achieving this.
Future research in this area will likely involve:
Advanced Spectroscopic Techniques: The use of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques can provide detailed insights into the structure and dynamics of both the monomer and the resulting polymers. rsc.orgresearchgate.netmdpi.com
Computational Modeling: Quantum chemical calculations can be employed to study the reaction mechanisms of polymerization, predict the reactivity of different catalytic systems, and understand the conformational preferences of the polymer chains. rsc.orgnih.gov
In-situ Monitoring: Techniques that allow for the real-time monitoring of the polymerization process can provide valuable kinetic data and help in understanding the influence of various reaction parameters.
A more profound understanding of these structure-reactivity relationships will enable a more rational design of synthetic routes and the targeted development of materials with desired properties.
Expansion of Biological Applications beyond Current Scope
While polysiloxanes, in general, are known for their biocompatibility and have found numerous applications in the biomedical field, the specific biological applications of polymers derived from this compound are yet to be extensively explored. researchgate.netresearchgate.netdntb.gov.ua The inherent properties of polysiloxanes, such as their flexibility, biostability, and gas permeability, make them attractive candidates for a range of biomedical applications. nih.govresearchgate.net
Future research could focus on:
Biocompatibility Studies: Thorough in vitro and in vivo studies are needed to assess the biocompatibility of polymers and copolymers derived from this compound to ensure their safety for medical use.
Drug Delivery: The development of drug delivery systems based on these polymers could offer controlled release of therapeutics. taylorandfrancis.com
Tissue Engineering: The potential of these materials as scaffolds for tissue engineering applications, leveraging their physical properties and potential for functionalization, is a promising area of investigation. mdpi.com
Medical Devices and Implants: The good mechanical properties and biostability of polysiloxane-based materials suggest their potential use in the fabrication of medical devices and long-term implants. nih.govresearchgate.netnih.gov
Q & A
Basic: What are the optimal synthetic pathways for 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane, and how can purity be ensured?
Answer:
Synthesis should begin with silane precursors and controlled oxidation under inert conditions. Purity is achieved via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and monitored by NMR or FTIR for functional group validation. Trace impurities (e.g., residual solvents) require GC-MS analysis. Critical parameters include reaction time (3–5 days) and stoichiometric ratios, as deviations risk incomplete cyclization .
Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
Answer:
Contradictions arise from solvent effects, conformational flexibility, or DFT model limitations. To address this:
- Use variable-temperature NMR to assess dynamic effects.
- Compare experimental data with ab initio calculations (e.g., B3LYP/6-31G**) incorporating solvent models (PCM).
- Cross-validate with X-ray crystallography for absolute configuration confirmation .
Basic: What characterization techniques are critical for validating the structural integrity of this compound?
Answer:
- NMR: Monitor Si and C signals for ring integrity.
- FTIR: Confirm Si-O-Si stretching (~950 cm) and absence of Si-H (~2100 cm).
- Mass Spectrometry: Validate molecular ion peaks (e.g., EI-MS at m/z 190 [M]).
- Elemental Analysis: Ensure C, H, O, Si ratios align with theoretical values .
Advanced: How can researchers design experiments to investigate the compound’s reactivity under varying thermodynamic conditions?
Answer:
Employ a factorial design to isolate variables (temperature, solvent polarity, catalyst loading). For example:
| Factor | Level 1 | Level 2 |
|---|---|---|
| Temp | 25°C | 60°C |
| Solvent | Toluene | THF |
| Catalyst | None | Pd(OAc) |
Analyze outcomes via Arrhenius plots and Hammett correlations. Use DFT simulations to predict transition states .
Basic: What precautions are necessary for handling this compound in air-sensitive reactions?
Answer:
- Use Schlenk lines or gloveboxes with O/HO monitoring (<1 ppm).
- Store under argon with molecular sieves.
- Avoid protic solvents (e.g., HO, alcohols) to prevent hydrolysis.
- Monitor reactivity via in situ IR spectroscopy .
Advanced: How can researchers integrate computational models with experimental data to predict novel derivatives of this compound?
Answer:
- Step 1: Generate a QSAR model using descriptors like Hammett σ, steric bulk (Tolman cone angle), and electrophilicity index.
- Step 2: Validate via synthesis of derivatives (e.g., substituting methyl groups with fluorinated analogs).
- Step 3: Compare experimental vs. predicted Si NMR shifts using machine learning (e.g., Gaussian Process Regression).
- Tool: COMSOL Multiphysics for reaction dynamics simulations .
Basic: How should researchers address discrepancies in reported melting points or solubility data?
Answer:
Discrepancies often stem from polymorphic forms or impurities. Solutions include:
- Recrystallize from multiple solvents (hexane, DCM) and analyze DSC for phase transitions.
- Perform PXRD to identify crystalline vs. amorphous forms.
- Use Hansen solubility parameters to optimize solvent selection .
Advanced: What methodological frameworks are suitable for studying the compound’s role in hybrid material synthesis?
Answer:
Adopt a systems chemistry approach:
Define a theoretical framework (e.g., self-assembly kinetics or supramolecular interactions) .
Use SAXS/WAXS to monitor nanostructure formation.
Apply kinetic modeling (e.g., Avrami equations) to correlate reaction progress with material properties.
Validate via TEM/EDS for elemental distribution .
Basic: How can researchers ensure reproducibility in synthesizing this compound across labs?
Answer:
- Publish detailed protocols with step-by-step video supplements.
- Standardize reagents (e.g., use Aldrich’s ≥99% silanes).
- Share raw spectral data in open-access repositories.
- Conduct round-robin tests with interlab comparisons .
Advanced: What strategies resolve conflicting mechanistic proposals for the compound’s ring-opening reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
